3-Ethoxy-4-methylaniline 3-Ethoxy-4-methylaniline
Brand Name: Vulcanchem
CAS No.: 2486-64-8
VCID: VC1969486
InChI: InChI=1S/C9H13NO/c1-3-11-9-6-8(10)5-4-7(9)2/h4-6H,3,10H2,1-2H3
SMILES: CCOC1=C(C=CC(=C1)N)C
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol

3-Ethoxy-4-methylaniline

CAS No.: 2486-64-8

Cat. No.: VC1969486

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

3-Ethoxy-4-methylaniline - 2486-64-8

Specification

CAS No. 2486-64-8
Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
IUPAC Name 3-ethoxy-4-methylaniline
Standard InChI InChI=1S/C9H13NO/c1-3-11-9-6-8(10)5-4-7(9)2/h4-6H,3,10H2,1-2H3
Standard InChI Key OKFMXCNYDJVSNP-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC(=C1)N)C
Canonical SMILES CCOC1=C(C=CC(=C1)N)C

Introduction

Chemical Identity and Structure

3-Ethoxy-4-methylaniline (CAS No. 2486-64-8) is an aromatic amine derivative with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol . The structure consists of a benzene ring with an amino group at position 1, an ethoxy group at position 3, and a methyl group at position 4. Its systematic IUPAC name is 3-ethoxy-4-methylaniline.

Structural Identifiers

The compound's structure can be represented through various chemical notations, as shown in the table below:

Identifier TypeValue
CAS Number2486-64-8
Molecular FormulaC₉H₁₃NO
Molecular Weight151.21 g/mol
SMILESCCOC1=C(C=CC(=C1)N)C
InChIInChI=1S/C9H13NO/c1-3-11-9-6-8(10)5-4-7(9)2/h4-6H,3,10H2,1-2H3
InChIKeyOKFMXCNYDJVSNP-UHFFFAOYSA-N

Physical Properties

3-Ethoxy-4-methylaniline is typically found as a crystalline solid at room temperature. The compound has predicted properties that influence its application in various chemical processes:

PropertyValue
Physical StateSolid
Predicted Collision Cross Section [M+H]⁺130.9 Ų
Predicted Collision Cross Section [M+Na]⁺143.7 Ų
Predicted Collision Cross Section [M+NH₄]⁺140.0 Ų
Predicted Collision Cross Section [M-H]⁻134.1 Ų

Synthesis Methods

While the search results don't provide a direct synthesis method specifically for 3-Ethoxy-4-methylaniline, several approaches can be proposed based on similar compounds and general principles of aniline derivative synthesis.

Catalytic Reduction

One potential synthesis route involves the catalytic reduction of the corresponding nitro compound (3-ethoxy-4-methylnitrobenzene). This approach is similar to the synthesis method described for 4-methoxy-3-methylaniline, which involves palladium-catalyzed hydrogenation :

  • Start with 3-ethoxy-4-methylnitrobenzene

  • Add 10% palladium on carbon catalyst in methanol

  • Stir under hydrogen atmosphere (1 atm) at room temperature for approximately 16 hours

  • Filter through Celite to remove the catalyst

  • Evaporate the solvent to obtain 3-ethoxy-4-methylaniline

This method typically yields high conversion rates (>95%) and produces minimal byproducts .

Nucleophilic Substitution

Another potential synthesis pathway involves a two-step process:

  • Ethylation of 3-hydroxy-4-methylaniline using an appropriate ethylating agent (such as ethyl bromide or ethyl iodide) in the presence of a base

  • The reaction can be performed in a suitable solvent such as DMF or acetone with potassium carbonate or sodium hydroxide as the base

This approach follows similar principles to those described for the synthesis of 3-ethoxy-4-methoxybenzaldehyde, where ethylation occurred at the hydroxyl position .

Applications and Research Findings

3-Ethoxy-4-methylaniline has various applications in organic synthesis and pharmaceutical development due to its functionalized structure.

Pharmaceutical Intermediates

The compound serves as a valuable intermediate in pharmaceutical synthesis. Substituted anilines with alkoxy and methyl groups often exhibit pharmacological properties, including:

  • Potential antimicrobial activity

  • Anti-inflammatory properties

  • Use in the development of receptor-targeting molecules

Structurally similar compounds have been investigated for their cytotoxic activities against human tumor cell lines, with some derivatives showing significant potency .

Organic Synthesis Applications

3-Ethoxy-4-methylaniline is employed in various organic transformations, including:

  • As a building block for nitrogen-containing heterocycles

  • In coupling reactions to form more complex structures

  • In the synthesis of dyes and pigments

  • As a precursor for pharmaceutically active compounds

The amino group's nucleophilicity combined with the electronic influence of the ethoxy and methyl groups makes this compound particularly useful in selective transformations .

Research Context

The compound's structure allows for various modification points:

  • The amino group can undergo numerous transformations (acylation, alkylation, diazotization)

  • The ethoxy group provides an additional point for modification

  • The methyl group can participate in oxidation or radical reactions

These characteristics have made 3-ethoxy-4-methylaniline valuable in the development of tetrahydroquinoline derivatives, which have shown promising cytotoxic activity against cancer cell lines .

Chemical Reactivity

The reactivity of 3-Ethoxy-4-methylaniline is primarily dictated by the amino group and the electronic effects of the ethoxy and methyl substituents.

Nucleophilic Character

The primary amine group (-NH₂) is strongly nucleophilic and can participate in various reactions:

  • Acylation with acid chlorides or anhydrides to form amides

  • Alkylation with alkyl halides to form secondary and tertiary amines

  • Condensation with aldehydes to form imines (Schiff bases)

  • Diazotization with nitrous acid to form diazonium salts, which can undergo further transformations

Electronic Effects

The ethoxy and methyl groups affect the electronic distribution in the aromatic ring:

  • The ethoxy group (-OCH₂CH₃) is electron-donating through resonance, activating the ring toward electrophilic aromatic substitution

  • The methyl group (-CH₃) is electron-donating through inductive effects

  • These combined effects increase electron density at the ortho and para positions relative to these groups

Aromatic Substitution

Electrophilic aromatic substitution reactions typically occur at positions activated by the electron-donating groups:

  • Halogenation (bromination, chlorination)

  • Nitration

  • Sulfonation

  • Friedel-Crafts acylation and alkylation

The presence of the ethoxy and methyl groups directs these reactions predominantly to positions ortho and para to these substituents.

SupplierCatalog NumberPurityAvailable Quantities
A2B ChemAV6359095%50mg - 5g
AstaTechG2378395%0.25g
BLD PharmP000786192Not specifiedNot specified
QuantityRegular Price (USD)Discounted Price (USD)
50mg$238.00$167.00
100mg$313.00$219.00
250mg$410.00$287.00
500mg$700.00$490.00
1g$939.00$657.00
2.5g$1,765.00$1,236.00
5g$2,577.00$1,804.00

Salt Forms

The hydrochloride salt of 3-ethoxy-4-methylaniline (CAS No. 855394-58-0, Molecular Formula: C₉H₁₄ClNO, Molecular Weight: 187.67 g/mol) is also commercially available and may be preferred in certain applications due to improved stability or solubility characteristics .

Related Compounds and Structural Analogs

Understanding the properties and applications of structural analogs can provide insights into the potential uses of 3-ethoxy-4-methylaniline.

Comparative Analysis

CompoundCAS NumberMolecular FormulaKey Differences
3-Ethoxy-4-methylaniline2486-64-8C₉H₁₃NOReference compound
4-Methoxy-3-methylaniline136-90-3C₈H₁₁NOMethoxy instead of ethoxy group
3-Ethyl-4-methylaniline104715-64-2C₉H₁₃NEthyl instead of ethoxy group
3-Ethoxy-2-methylaniline111185-04-7C₉H₁₃NOMethyl group at position 2 instead of 4

The positional isomerism and substitution patterns significantly impact the compounds' physical properties, reactivity, and applications. For instance, 3-ethoxy-2-methylaniline has been studied for its potential antimicrobial and anti-inflammatory properties.

Future Research Directions

Based on the current understanding of 3-ethoxy-4-methylaniline and similar compounds, several promising research directions emerge:

Pharmaceutical Development

The potential pharmaceutical applications of 3-ethoxy-4-methylaniline derivatives warrant further investigation, particularly in the areas of:

  • Development of novel anticancer agents based on its tetrahydroquinoline derivatives

  • Exploration of antimicrobial properties through structure-activity relationship studies

  • Investigation of potential neurological applications based on similar structural motifs in known neuroactive compounds

Synthetic Methodology

Improving the synthesis methods for 3-ethoxy-4-methylaniline could focus on:

  • Development of greener, more sustainable synthetic routes

  • Catalytic methods that offer higher yields and selectivity

  • Continuous flow processes for industrial-scale production

Material Science Applications

The compound's structure suggests potential applications in material science:

  • As building blocks for conductive polymers

  • In the development of specialized dyes and pigments

  • As components in organic electronic materials

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